![molecular formula C14H11NO2S B11772981 8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one CAS No. 3159-05-5](/img/structure/B11772981.png)
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the dibenzothiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings and a methoxy group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the following steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepine ring. This can be achieved through the reaction of o-aminothiophenol with a suitable diketone under acidic conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antipsychotic and antidepressant properties.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act on neurotransmitter receptors, particularly dopamine and serotonin receptors, which are implicated in mood regulation and psychotic disorders. The compound’s binding to these receptors modulates their activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[B,F][1,4]thiazepin-11(10H)-one: Lacks the methoxy group at the 8th position.
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one: Contains a hydroxyl group instead of a methoxy group at the 8th position.
8-Chlorodibenzo[B,F][1,4]thiazepin-11(10H)-one: Contains a chlorine atom at the 8th position.
Uniqueness
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This functional group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Propriétés
Numéro CAS |
3159-05-5 |
|---|---|
Formule moléculaire |
C14H11NO2S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
3-methoxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-9-6-7-13-11(8-9)15-14(16)10-4-2-3-5-12(10)18-13/h2-8H,1H3,(H,15,16) |
Clé InChI |
VQHHICPQRNCAQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)
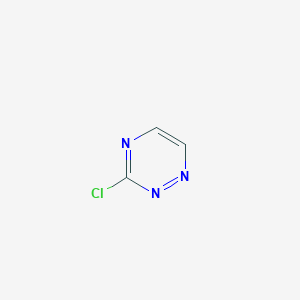
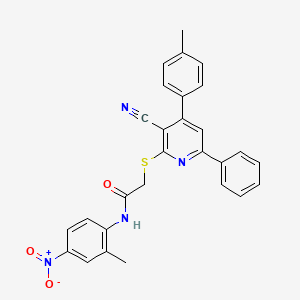

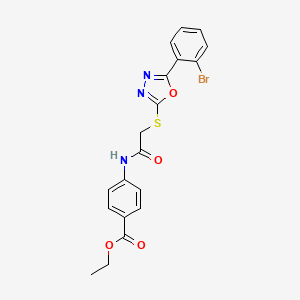
![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)

![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
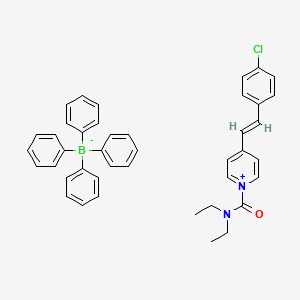

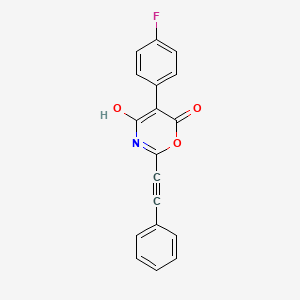
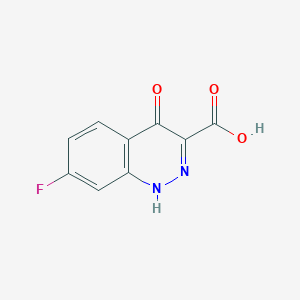
![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
